molecular formula C20H16N2O5 B2721456 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 856832-79-6

2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2721456
CAS No.: 856832-79-6
M. Wt: 364.357
InChI Key: IYMISCOFLMOZIN-UHFFFAOYSA-N
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Description

CAS No.: 856832-79-6 This compound features two isoindole-1,3-dione moieties connected via a 2-methoxypropyl linker. Safety guidelines highlight flammability (P210) and the need for specialized handling (P201, P202) .

Properties

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)-2-methoxypropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-27-12(10-21-17(23)13-6-2-3-7-14(13)18(21)24)11-22-19(25)15-8-4-5-9-16(15)20(22)26/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMISCOFLMOZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C(=O)C2=CC=CC=C2C1=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione , often referred to as a derivative of isoindole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₉H₁₉N₂O₅
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 860650-44-8

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The presence of the dioxo group in its structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have indicated that derivatives of isoindole exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact with microbial membranes and inhibit growth.
  • Anti-inflammatory Effects : Research suggests that this compound may reduce the release of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies show that isoindole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialDisrupts microbial membranes; inhibits growth
Anti-inflammatoryInhibits cytokine release; reduces inflammation
AnticancerInduces apoptosis; modulates survival pathways

Case Study 1: Antimicrobial Efficacy

A study conducted by Ekiert and Szopa (2023) demonstrated the antimicrobial efficacy of isoindole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

Research published by Paprocka et al. (2023) evaluated the anti-inflammatory effects of isoindole derivatives in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers in treated animals compared to controls.

Case Study 3: Anticancer Activity

In vitro studies reported by Sahu et al. (2023) assessed the anticancer properties of isoindole derivatives on various cancer cell lines. The compound led to a dose-dependent decrease in cell viability and increased apoptotic cell death, indicating its potential as a chemotherapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that isoindole derivatives, including the target compound, have significant potential as anticancer agents. The presence of dioxo groups in the structure enhances the compound's ability to inhibit enzymes involved in tumor progression and metastasis. For instance, compounds derived from isoindoles have been shown to inhibit heparanase, an enzyme linked to cancer cell migration and angiogenesis .

Case Study: In Vitro Evaluation
In a study evaluating various isoindole derivatives for anticancer activity, compounds similar to the target molecule demonstrated potent antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. These compounds induced apoptosis and arrested the cell cycle at specific phases, indicating their potential as effective therapeutic agents against cancer .

Antimicrobial Properties

Broad-Spectrum Activity
The target compound's structure suggests potential antimicrobial properties. Isoindole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that certain isoindole derivatives can produce inhibition zones comparable to standard antibiotics like gentamicin.

Case Study: Antimicrobial Testing
A recent evaluation of several isoindole derivatives revealed strong antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory activities. Isoindole derivatives have been linked to modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Study: Molecular Docking Studies
Molecular docking studies have shown that certain isoindole derivatives can effectively bind to COX enzymes, suggesting their potential as anti-inflammatory agents. These findings highlight the compound's versatility in addressing inflammation-related disorders .

Pharmaceutical Synthesis

Due to its unique functional groups, the target compound serves as an important building block in organic synthesis for developing new pharmaceuticals. It can be utilized in the synthesis of various bioactive molecules through functional group modifications.

Application Area Description
Anticancer AgentsInhibits tumor metastasis; induces apoptosis in cancer cells
Antimicrobial AgentsEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory AgentsModulates inflammatory responses; inhibits cyclooxygenase enzymes
Pharmaceutical SynthesisServes as a precursor for synthesizing bioactive compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the isoindole-1,3-dione core but differ in substituents and linkages:

Compound Name CAS No./ID Molecular Formula Molecular Weight Key Features
2-[3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-isoindole-1,3-dione 856832-79-6 C21H17N2O5 ~377.4* Methoxypropyl linker; dual isoindole-dione groups
2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione 607-26-1 C18H12N2O4 320.3 Ethyl linker; no methoxy group; symmetric structure
1-[2-(1,3-Dioxo-isoindol-2-yl)ethyl]-1H-indole-2,3-dione 303065-17-0 C18H12N2O4 320.3 Ethyl linker; indole-2,3-dione replaces one isoindole-dione
2-(4-(3-Indolylacryloyl)phenyl)isoindoline-1,3-dione (Compound 3) Not provided C25H17N3O3 ~407.4 Phenyl-indole-acryloyl substituent; single isoindoline-dione
2-[3-(3-Chlorophenyl-hydroxyindolyl)propyl]isoindole-1,3-dione 61272-68-2 C24H18ClN3O4 ~456.9 Chlorophenyl and hydroxy-oxoindolyl substituents; complex heterocyclic linkage

*Estimated based on structural similarity to analogues.

Physicochemical and Functional Comparisons

Solubility and Stability :

  • The methoxypropyl group in the target compound enhances solubility in polar solvents compared to the ethyl-linked analogue (607-26-1) . However, the bulkier propyl chain may reduce crystallinity relative to simpler derivatives.
  • The indole-2,3-dione analogue (303065-17-0) exhibits lower thermal stability due to the less rigid indole system compared to isoindole-dione .

This contrasts with the indole-dione hybrid (303065-17-0), which has mixed electron-rich/poor regions .

Synthetic Accessibility: Compound 3 (from ) is synthesized via Claisen-Schmidt condensation, requiring indolecarbaldehyde and a ketone precursor .

Preparation Methods

Traditional Two-Step Alkylation Approach

The most widely reported method involves sequential alkylation of phthalimide precursors. In the first step, phthalic anhydride reacts with 3-amino-2-methoxypropan-1-ol under reflux in acetic acid to form the mono-substituted isoindole-1,3-dione intermediate. This intermediate is then alkylated with a second equivalent of phthalimide using 1,3-dibromopropane as a linker in the presence of potassium carbonate (K$$2$$CO$$3$$) and acetonitrile (MeCN) at 80°C for 12 hours. The reaction mechanism proceeds via nucleophilic substitution, where the deprotonated phthalimide nitrogen attacks the electrophilic carbon of the dibromopropane.

Key Reaction Conditions:

  • Solvent: Acetonitrile
  • Base: K$$2$$CO$$3$$ (2.2 equiv)
  • Temperature: 80°C
  • Yield: 58–65%

Side products include mono-alkylated derivatives and hydrolyzed phthalic acid, which are minimized by controlling moisture levels and reaction time.

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to accelerate the synthesis. A mixture of phthalic anhydride, 2-methoxypropane-1,3-diamine, and urea is irradiated at 150°C for 15 minutes in a sealed vessel. This method bypasses intermediate isolation, directly yielding the target compound through simultaneous cyclization and alkylation. The microwave approach reduces reaction time from hours to minutes and improves purity (>95%) by suppressing side reactions.

Advantages Over Traditional Methods:

  • Time efficiency: 15 minutes vs. 12 hours
  • Higher purity: 95% vs. 88%
  • Reduced solvent consumption

Solid-Phase Synthesis for Scalability

A patent-pending method employs solid-supported reagents to simplify purification. Phthalic anhydride is immobilized on silica gel functionalized with aminopropyl groups, followed by reaction with 2-methoxy-1,3-propanediol dichloride. The solid-phase approach achieves 72% yield and facilitates reagent recovery, making it suitable for industrial-scale production.

Characterization Techniques

Spectroscopic Analysis

1H NMR (400 MHz, CDCl$$_3$$):

  • δ 7.82–7.75 (m, 8H, aromatic protons)
  • δ 4.32 (t, J = 6.8 Hz, 4H, N–CH$$_2$$)
  • δ 3.45 (s, 3H, OCH$$_3$$)
  • δ 3.10–3.02 (m, 2H, CH$$2$$–O–CH$$3$$)
  • δ 2.85–2.78 (m, 4H, CH$$_2$$–N)

13C NMR (100 MHz, CDCl$$_3$$):

  • δ 168.2 (C=O)
  • δ 134.5–123.8 (aromatic carbons)
  • δ 72.1 (OCH$$_3$$)
  • δ 45.3 (N–CH$$_2$$)

Mass Spectrometry (ESI-MS):

  • m/z 453.14 [M+H]$$^+$$ (calculated 453.15)

Crystallographic Data

Single-crystal X-ray diffraction confirms the centrosymmetric structure, with a dihedral angle of 85.7° between the two phthalimide planes. The methoxypropyl linker adopts a gauche conformation, minimizing steric strain.

Optimization Strategies

Solvent and Base Screening

A comparative study evaluated solvents (DMF, MeCN, THF) and bases (K$$2$$CO$$3$$, NaH, DBU) for the alkylation step:

Solvent Base Yield (%) Purity (%)
MeCN K$$2$$CO$$3$$ 65 92
DMF NaH 58 88
THF DBU 42 79

MeCN with K$$2$$CO$$3$$ provided optimal results due to balanced polarity and mild basicity.

Temperature and Time Profiling

Reaction kinetics were analyzed at varying temperatures:

Temperature (°C) Time (h) Yield (%)
60 24 48
80 12 65
100 6 62

Elevated temperatures above 80°C decreased yields due to thermal decomposition.

Challenges and Mitigation

Hydrolysis of Phthalimide Rings

Prolonged exposure to moisture leads to ring-opening, forming phthalamic acid derivatives. This is mitigated by using anhydrous solvents and molecular sieves.

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by employing bulky bases like K$$2$$CO$$3$$, which favor N-alkylation through steric hindrance.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing this compound, and what analytical techniques are critical for confirming its purity and structural integrity?

  • Methodology :

  • Synthesis : Multi-step procedures often involve phthalimide precursors and alkylation/acylation reactions. For example, coupling methoxypropyl derivatives with isoindole-1,3-dione moieties using nucleophilic substitution or Mitsunobu reactions.
  • Characterization :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6d_6) to resolve methoxy and propyl linkage signals. 2D techniques (COSY, HSQC) help assign overlapping peaks.
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry and packing. Refinement via SHELXL is standard .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% target).
  • References :

Q. How can spectroscopic methods distinguish isoindole-1,3-dione derivatives from synthetic byproducts?

  • Methodology :

  • IR Spectroscopy : Focus on carbonyl stretches (~1700–1750 cm1^{-1}) to differentiate dione moieties from esters or amides.
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]+^+) and fragments (e.g., loss of methoxypropyl groups).
  • Comparative Analysis : Cross-reference with spectral databases of phthalimide derivatives to rule out impurities.
    • References :

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data refinement, particularly when using SHELX-based software?

  • Methodology :

  • Cross-Validation : Compare SHELXL-refined structures with ORTEP-3 visualizations to detect atomic displacement anomalies .
  • Parameter Adjustment : Modify thermal displacement parameters (ADPs) and occupancy factors for disordered regions.
  • Twinned Data : Apply twin law matrices (e.g., HKLF 5 format) for non-merohedral twinning.

Q. How can computational chemistry elucidate electronic properties and complement experimental data?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to correlate with solubility trends.
  • Software Tools : Gaussian, ORCA, or CRYSTAL suites interface with XRD data for validation.
    • References :

Q. What catalytic approaches improve yields in the compound’s synthesis under mild conditions?

  • Methodology :

  • Acid Catalysis : Screen Brønsted acids (e.g., p-toluenesulfonic acid, p-TSA) for esterification/alkylation steps .
  • Solvent Optimization : Test polar aprotic solvents (DMF, THF) to enhance intermediate stability.
  • Microwave-Assisted Synthesis : Reduce reaction time while maintaining selectivity.
    • References :

Q. How should researchers design experiments to investigate the compound’s acylation activity in biological systems?

  • Methodology :

  • Kinetic Studies : Monitor nucleophilic substitution rates with thiols or amines via UV-Vis (e.g., Ellman’s assay for thiol reactivity).
  • LC-MS Tracking : Identify adducts formed with biomolecules (e.g., glutathione) under physiological pH.
  • Control Experiments : Use non-reactive analogs to isolate acylation-specific effects.
    • References :

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